molecular formula C10H8F3N3 B1352957 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 380389-67-3

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B1352957
M. Wt: 227.19 g/mol
InChI Key: IEYJZLLRDTWHPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of an imidazole ring (1H-imidazol-1-yl) attached to a trifluoromethyl group. The trifluoromethyl group’s strong electron-withdrawing effect influences the compound’s properties, including its photoluminescent emission .

Scientific Research Applications

Phase Behavior and Applications in Ionic Liquids

A study delved into the phase behavior of imidazolium- and phosphonium-based ionic liquids with aliphatic and aromatic solutes, including aniline derivatives. It highlighted the solvent abilities of these ionic liquids, influenced by the selection of anions like bistriflamide or triflate, affecting their solubility with aromatic compounds. This research opens avenues for using ionic liquids as alternative, environmentally friendly solvents with tunable properties for separating target molecules from aqueous solutions or extraction from matrices (Visak et al., 2014).

Design of p38α MAP Kinase Inhibitors

Another significant application involves the design of p38α MAP kinase inhibitors using a tri- and tetra-substituted imidazole scaffold. These compounds are selective inhibitors responsible for proinflammatory cytokine release, showcasing the importance of imidazole derivatives in medicinal chemistry for developing new therapeutic agents (Scior et al., 2011).

Synthesis of Thiazolidinones

Research has also focused on synthesizing novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from aniline derivatives. This synthetic pathway has potential applications in developing compounds with various biological activities (Issac & Tierney, 1996).

CO2 Fixation with Aniline Derivatives

The chemical fixation of CO2 with aniline derivatives to synthesize functionalized azole compounds offers an innovative approach to utilize CO2 as a C1 feedstock. This method facilitates the creation of valuable chemicals from a renewable and environmentally friendly resource, providing a new avenue for synthesizing natural and biologically active azole derivatives (Vessally et al., 2017).

Recyclable Copper Catalyst Systems

A review highlighted recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids with amines, including aniline derivatives. These systems have potential for commercial exploitation due to their environmental friendliness and efficiency in organic synthesis (Kantam et al., 2013).

Safety And Hazards

  • Safety Data Sheet (SDS) : Refer to the MSDS for safety information.

properties

IUPAC Name

2-imidazol-1-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYJZLLRDTWHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406564
Record name 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

CAS RN

380389-67-3
Record name 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Subramanian, KP Kaliappan - European Journal of Organic …, 2014 - Wiley Online Library
An efficient one‐pot synthesis of N‐aryl‐substituted heterocycles by a Cu‐catalyzed two‐fold C–N bond formation is reported. This strategy involves a Cu I ‐catalyzed C–N bond‐…

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